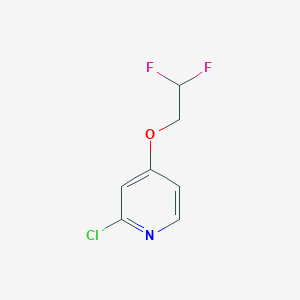

2-Chloro-4-(2,2-difluoroethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

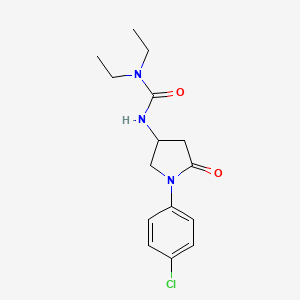

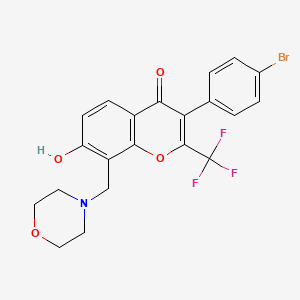

2-Chloro-4-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It is used as an intermediate for Lansoprazole , a gastric proton pump inhibitor.

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Scientific Research Applications

Synthesis of Herbicides and Pesticides 2-Chloro-4-(2,2-difluoroethoxy)pyridine derivatives have been utilized as key intermediates in the synthesis of efficient herbicides like trifloxysulfuron. The reaction involves several steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, leading to a significant overall yield (Zuo Hang-dong, 2010). Similarly, pyridine derivatives like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide show potential in insecticidal applications, underlining the role of pyridine rings as active components in pesticide discovery (Dongqing Liu et al., 2006).

Material Science and Chemistry In material science, the study of compounds like 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine radical cation salts has revealed unique photoluminescent and magnetic properties, indicating potential applications in the fields of molecular electronics and materials science. These compounds showcase structural diversity and interactive properties, like luminescence and paramagnetism, due to their complex formulations and interactions between organic and inorganic components (F. Pointillart et al., 2009).

Synthesis of Pyridine Derivatives Furthermore, the synthesis of various pyridine derivatives, such as 2-(2,4-Difluorophenyl)pyridine, demonstrates the versatility of pyridine compounds in organic synthesis. The Suzuki cross-coupling reaction, a critical step in this synthesis, highlights the potential of these compounds as building blocks for more complex organic molecules (Ding Yuqiang, 2011).

Properties

IUPAC Name |

2-chloro-4-(2,2-difluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLXRGAIMADCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B2602831.png)

![4-bromo-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2602840.png)

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)